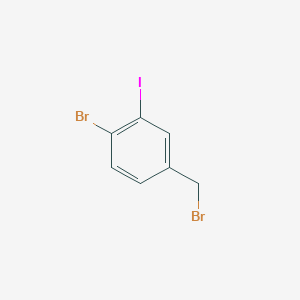
N1-(3,5-dimethylphenyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(3,5-dimethylphenyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C21H27N3O4S2 and its molecular weight is 449.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Compulsive Food Consumption Modulation
- The compound has been studied in the context of compulsive food consumption, particularly in models of binge eating in female rats. Orexin receptors (OX1R and OX2R) and their antagonists have shown potential in regulating feeding, arousal, stress, and compulsive food intake behaviors. SB-649868, a dual OX1/OX2R antagonist, has been shown to selectively reduce binge eating for highly palatable food without affecting standard food pellet intake at doses that do not induce sleep. This suggests a major role of OX1R mechanisms in compulsive eating behaviors and points towards potential pharmacological treatments for eating disorders with a compulsive component (Piccoli et al., 2012).
Aromatase Inhibition for Cancer Treatment
- The compound has also been implicated in the study of aromatase inhibitors, specifically in the context of estrogen biosynthesis inhibition. Certain derivatives have shown stronger inhibition of human placental aromatase compared to known treatments, indicating potential for breast cancer treatment. These findings suggest that some newly developed derivatives might serve as stronger and more selective inhibitors of estrogen biosynthesis, making them potential candidates for hormone-dependent human breast cancer treatment (Hartmann & Batzl, 1986).
Biological Activity of Piperidine-Containing Compounds
- Piperidine-containing compounds, including ones similar to N1-(3,5-dimethylphenyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide, have shown significant biological activities. For instance, compounds have been screened against butyrylcholinesterase (BChE) enzyme and subjected to molecular docking studies to understand ligand-BChE binding affinity and orientation in the active sites of human BChE protein. These studies underline the importance of amino acid residues like Gly116, His438, Tyr332, and Ser198 in the stabilization of ligands in the binding site (Khalid et al., 2016).
Other Applications
- The compound and its structural relatives have been explored in various contexts, including the synthesis of oxalamides, inhibition of neuropeptide Y Y5 receptors, and as potential drug candidates for Alzheimer’s disease due to their enzyme inhibition activity against acetyl cholinesterase (AChE). These wide-ranging studies highlight the compound's versatility and potential in diverse therapeutic areas (Mamedov et al., 2016; Mullins et al., 2008; Rehman et al., 2018).
Propriétés
IUPAC Name |
N'-(3,5-dimethylphenyl)-N-[2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4S2/c1-15-12-16(2)14-17(13-15)23-21(26)20(25)22-9-8-18-6-3-4-10-24(18)30(27,28)19-7-5-11-29-19/h5,7,11-14,18H,3-4,6,8-10H2,1-2H3,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARHZBCRWTADFFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl (1R,4aR,5S,6R,7S,7aR)-4a,5,6,7-tetrahydroxy-7-methyl-1-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B2826464.png)
![2-[(2-aminophenyl)sulfanyl]-N-(4-morpholinophenyl)acetamide](/img/structure/B2826466.png)

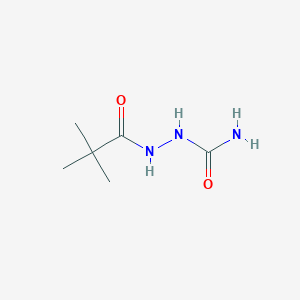
![methyl 3-cyano-2-(3-(ethylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2826473.png)
![1-(furan-2-ylmethyl)-2-(4-nitrophenyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2826474.png)
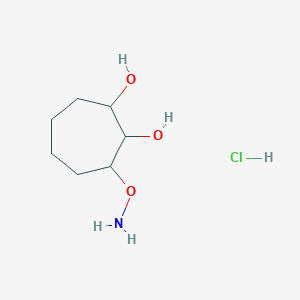
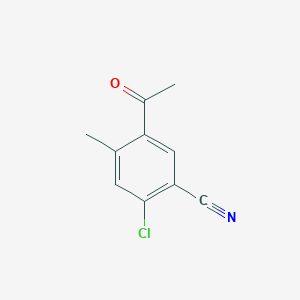
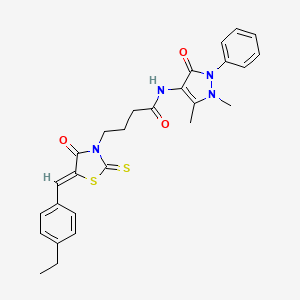

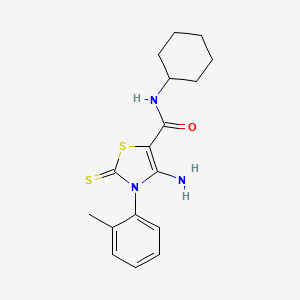
![5,6-dichloro-N-{2,6-dioxaspiro[4.5]decan-9-yl}-2-methylpyridine-3-carboxamide](/img/structure/B2826482.png)
![2-(4-(methylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2826483.png)
